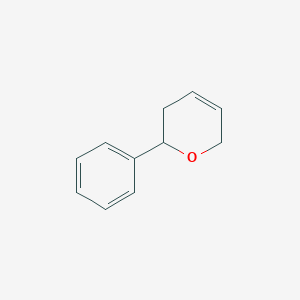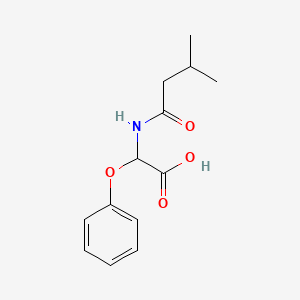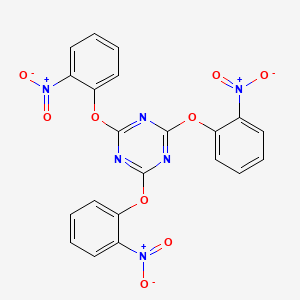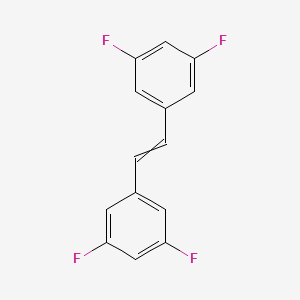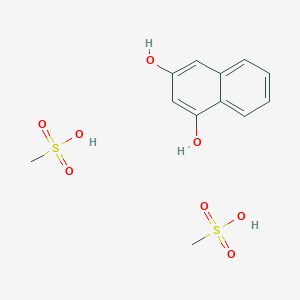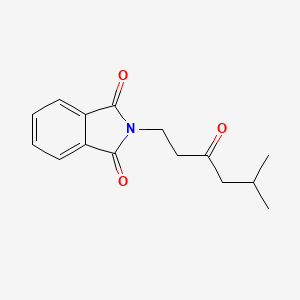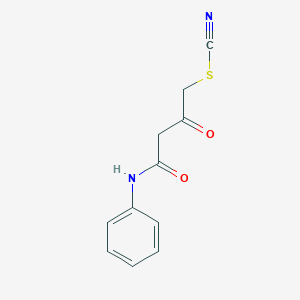
4-Anilino-2,4-dioxobutyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-2,4-dioxobutyl thiocyanate is an organic compound with a complex structure that includes an aniline group, a dioxobutyl moiety, and a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,4-dioxobutyl thiocyanate typically involves the reaction of aniline derivatives with dioxobutyl compounds and thiocyanate sources. One common method involves the reaction of aniline with 2,4-dioxobutyl chloride in the presence of a base, followed by the addition of thiocyanate salts under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilino-2,4-dioxobutyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The dioxobutyl moiety can be reduced to form alcohol derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Anilino-2,4-dioxobutyl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Anilino-2,4-dioxobutyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with metal ions in enzymes, leading to inhibition of enzyme activity. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilinoquinoline Derivatives: These compounds also contain an aniline group and have been studied for their anticancer properties.
2,4-Disubstituted Thiazoles: These compounds share the dioxobutyl moiety and have diverse biological activities.
Uniqueness
4-Anilino-2,4-dioxobutyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
117534-53-9 |
|---|---|
Molekularformel |
C11H10N2O2S |
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
(4-anilino-2,4-dioxobutyl) thiocyanate |
InChI |
InChI=1S/C11H10N2O2S/c12-8-16-7-10(14)6-11(15)13-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,15) |
InChI-Schlüssel |
XUMOJOPCRLZJMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


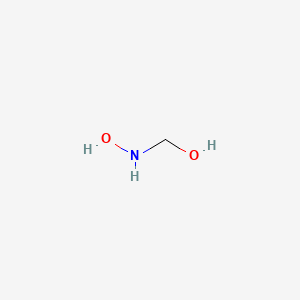
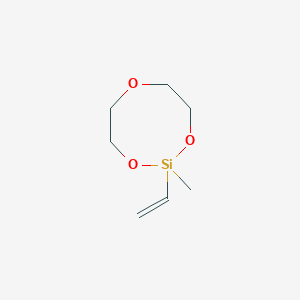
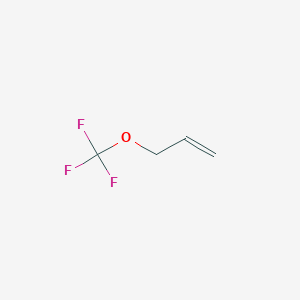

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
